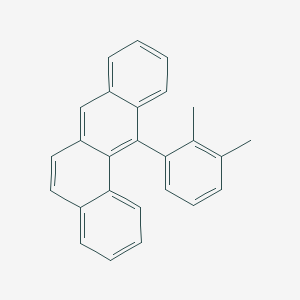
12-(2,3-Dimethylphenyl)tetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(2,3-Dimethylphenyl)tetraphene is a derivative of tetraphene, a polycyclic aromatic hydrocarbon. This compound features a tetraphene core substituted with a 2,3-dimethylphenyl group. Tetraphenes are known for their unique structural properties, including a rigid central eight-membered ring formed by ortho-annulation of benzene rings . The substitution with a 2,3-dimethylphenyl group further modifies its chemical and physical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2,3-Dimethylphenyl)tetraphene typically involves the cross-coupling of 2,3-dimethylphenyl derivatives with tetraphene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of bases such as potassium carbonate in solvents like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 12-(2,3-Dimethylphenyl)tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, halogen, or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
12-(2,3-Dimethylphenyl)tetraphene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biological assays.
Medicine: Explored for its potential use in drug development and as a probe in diagnostic imaging.
Wirkmechanismus
The mechanism of action of 12-(2,3-Dimethylphenyl)tetraphene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in electronic applications. In biological systems, it may interact with proteins and nucleic acids, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
12-(3,4-Dimethylphenyl)tetraphene: Another dimethyl-substituted tetraphene with different substitution positions, leading to variations in chemical properties.
Tetraphenylethene: Known for its aggregation-induced emission properties, making it useful in luminescent applications.
Uniqueness: 12-(2,3-Dimethylphenyl)tetraphene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
2498-69-3 |
|---|---|
Molekularformel |
C26H20 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
12-(2,3-dimethylphenyl)benzo[a]anthracene |
InChI |
InChI=1S/C26H20/c1-17-8-7-13-22(18(17)2)26-24-12-6-4-10-20(24)16-21-15-14-19-9-3-5-11-23(19)25(21)26/h3-16H,1-2H3 |
InChI-Schlüssel |
KNSUPDMHLAXCCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


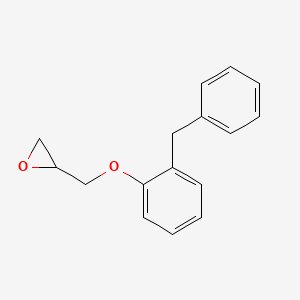
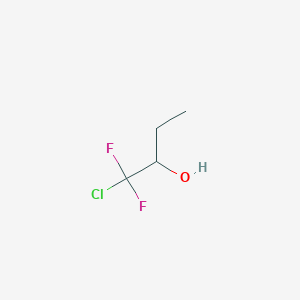

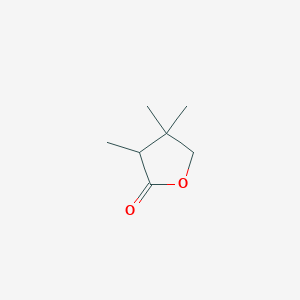
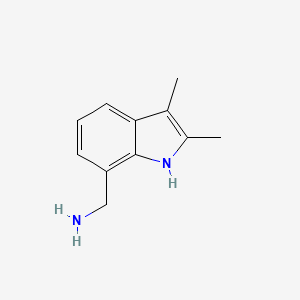
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
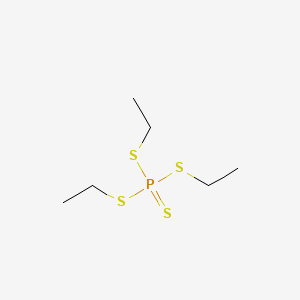
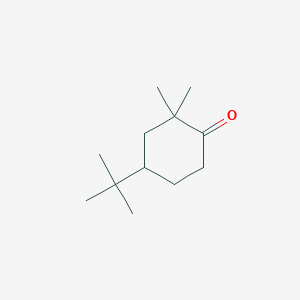
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
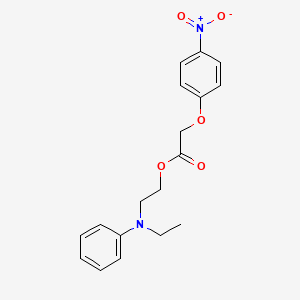

![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
